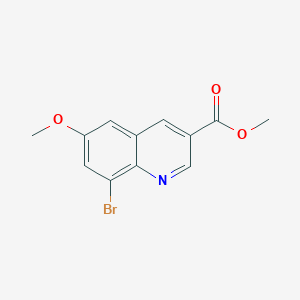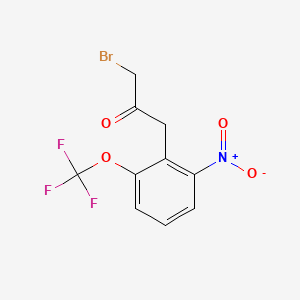
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is a chemical compound with the molecular formula C6H8BF3KNO. It is a pale-yellow to yellow-brown solid that is typically stored at low temperatures to maintain its stability. This compound is known for its unique structure, which includes a trifluoroborate group attached to a tetrahydropyridine ring. It has various applications in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced under specific conditions to yield other boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and various ligands are employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic boron source that transfers the boron group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Potassium trifluoroborate: Another boron-containing compound used in similar coupling reactions.
Potassium phenyltrifluoroborate: A derivative with a phenyl group instead of the tetrahydropyridine ring.
Potassium methyltrifluoroborate: A simpler compound with a methyl group attached to the boron atom.
Uniqueness: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tetrahydropyridine ring offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C6H8BF3KNO |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methyl-6-oxo-2,3-dihydropyridin-4-yl)boranuide |
InChI |
InChI=1S/C6H8BF3NO.K/c1-11-3-2-5(4-6(11)12)7(8,9)10;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
BBDFHFAJWPATJZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=O)N(CC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

